N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-5-1-2-6-17(16)25-13-19(24)23(14-8-9-14)12-15-11-21-18-7-3-4-10-22(15)18/h1-7,10-11,14H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDKRKLHIFTJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group on the imidazo[1,2-a]pyridine core.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction using a cyclopropyl halide and a suitable base.
Final acylation step: The acetamide moiety is introduced through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Key Structural Features:
- N-substituents : The cyclopropyl group on the acetamide nitrogen contrasts with common alkyl (e.g., isopropyl, dimethyl) or aromatic substituents in analogs.
- Phenoxy group: The 2-fluorophenoxy moiety may enhance lipophilicity and target affinity compared to non-fluorinated or methyl-substituted aryl groups.
- Imidazo[1,2-a]pyridine core : Shared with multiple bioactive analogs, this heterocycle contributes to π-π stacking and hydrogen-bonding interactions.
Representative Analogs:
N-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)acetamide Substituents: Phenyl ring at C-2, unmodified acetamide. Crystal Structure: Columns stabilized by N–H⋯N hydrogen bonds; torsion angle of 9.04° between imidazo[1,2-a]pyridine and phenyl rings . PK/PD: No reported PK issues, suggesting acetamide groups at non-C8 positions may avoid metabolic instability .
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) Substituents: Dimethyl acetamide, 4-methylphenyl, and 6-methyl groups. Activity: Hypnotic agent with optimized blood-brain barrier penetration . Structural Insight: Torsion angle of 24.6° between imidazo[1,2-a]pyridine and 4-methylphenyl groups enhances conformational stability .
IP-5 (N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine)
- Substituents: 4-Fluorophenyl, isopropyl, and methyl groups.
- Activity : Anti-inflammatory efficacy (comparable to aspirin) linked to fluorophenyl and alkylamine groups .
Pharmacokinetic and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
*Predicted using fragment-based methods. †Estimated based on fluorophenoxy and cyclopropyl contributions. ‡Cyclopropyl may reduce CYP450-mediated metabolism compared to larger alkyl groups .
Biological Activity
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Cyclopropyl Group : Confers distinct steric and electronic properties.
- Fluorophenoxy Moiety : Enhances lipophilicity and may improve bioavailability.
- Imidazo[1,2-a]pyridine Core : Known for diverse biological activities including kinase inhibition.
The molecular formula is , and it has a molecular weight of approximately 324.36 g/mol.
Research indicates that this compound exhibits several biological activities:
- Inhibition of NF-κB Pathway : The compound has been shown to suppress the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cancer cell lines .
- Impact on STAT3 Signaling : It also affects the STAT3 pathway, which is often activated in tumors. By inhibiting STAT3 phosphorylation, the compound reduces tumor cell proliferation and promotes apoptosis .
- Cytotoxic Effects : In vitro studies demonstrate that this compound induces cytotoxicity in cancer cells, notably in MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell lines. The MTT assay results indicate a significant reduction in cell viability upon treatment with the compound .
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in conjunction with curcumin. The results indicated that the combination significantly reduced levels of inflammatory cytokines and inhibited NF-κB activity more effectively than either agent alone. This suggests a synergistic effect that could enhance therapeutic outcomes in inflammatory diseases .
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against various cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis through the upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic factors (Bcl-2). These results highlight its potential as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
